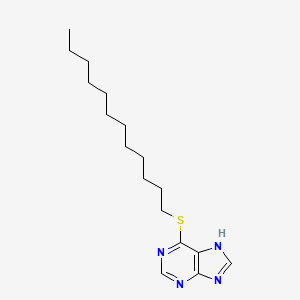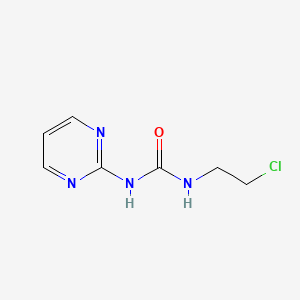
3-methyl-5-nitro-N-phenylimidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide is a heterocyclic compound that contains an imidazole ring substituted with a methyl group, a nitro group, a phenyl group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide typically involves the nitration of an imidazole derivative followed by sulfonation and subsequent substitution reactions. One common route involves the following steps:
Nitration: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Sulfonation: The nitrated imidazole is then treated with chlorosulfonic acid to introduce the sulfonamide group.
Substitution: The phenyl group is introduced through a nucleophilic substitution reaction, often using phenylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation to ensure consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: 3-methyl-5-amino-N-phenyl-imidazole-4-sulfonamide.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Substitution: Derivatives with different nucleophiles replacing the sulfonamide group.
Aplicaciones Científicas De Investigación
3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can also interact with enzymes, inhibiting their activity and contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-5-nitro-imidazole: Lacks the phenyl and sulfonamide groups, making it less versatile in terms of chemical reactivity and biological activity.
N-phenyl-imidazole-4-sulfonamide: Lacks the nitro and methyl groups, which may reduce its antimicrobial and anticancer properties.
5-nitro-N-phenyl-imidazole-4-sulfonamide: Lacks the methyl group, which can affect its overall reactivity and stability.
Uniqueness
3-methyl-5-nitro-N-phenyl-imidazole-4-sulfonamide is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its antimicrobial properties, while the sulfonamide group contributes to its enzyme inhibitory effects. The phenyl group adds to its overall stability and potential for further chemical modifications.
Propiedades
Número CAS |
6954-36-5 |
|---|---|
Fórmula molecular |
C10H10N4O4S |
Peso molecular |
282.28 g/mol |
Nombre IUPAC |
3-methyl-5-nitro-N-phenylimidazole-4-sulfonamide |
InChI |
InChI=1S/C10H10N4O4S/c1-13-7-11-9(14(15)16)10(13)19(17,18)12-8-5-3-2-4-6-8/h2-7,12H,1H3 |
Clave InChI |
DKKVCVZREVPWAW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1S(=O)(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl [(1E)-3-(2-acetylphenyl)triaz-1-en-1-yl]acetate](/img/structure/B14006069.png)
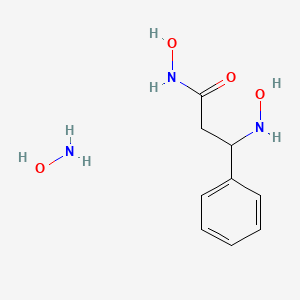
![Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B14006074.png)
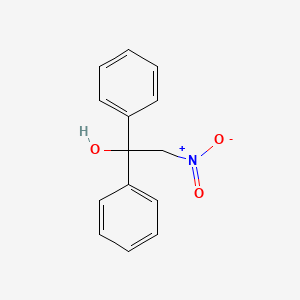
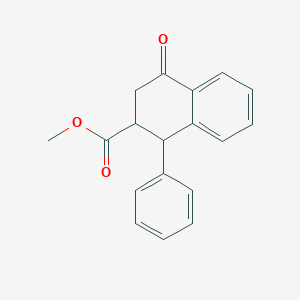
![[4-[3-(1-Hydroxy-3,4-dioxonaphthalen-2-yl)propyl]phenyl] acetate](/img/structure/B14006082.png)

![Ethyl 4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanoate](/img/structure/B14006089.png)

![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-4-methylsulfanylbutanoate](/img/structure/B14006096.png)

